N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide is a fluorinated pyrimidinyl derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a cyclopropyl group and a fluorine atom on the pyrimidinyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a suitable pyrimidinyl precursor, which undergoes halogenation to introduce the fluorine atom at the 5-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure the production of high-purity material. Process optimization and cost-effective raw material sourcing are critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological processes. Its unique structure may offer insights into the design of new drugs and therapeutic agents.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical events. Understanding the precise mechanism of action is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Uniqueness: N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide stands out due to its unique combination of a cyclopropyl group and a fluorine atom on the pyrimidinyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O/c14-10-11(8-1-2-8)16-7-17-12(10)18-13(19)9-3-5-15-6-4-9/h7-9,15H,1-6H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIVLBWZWOYCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC(=O)C3CCNCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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